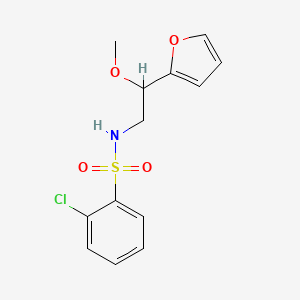

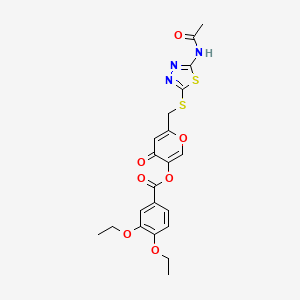

2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroanalytical data such as NMR and IR . These techniques allow researchers to determine the structure of a compound based on its physical and chemical properties.Scientific Research Applications

Herbicidal Activity

Compounds similar to 2-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide have been noted for their herbicidal properties. For instance, chlorsulfuron, a related compound, has been effectively used as a herbicide for cereals. It inhibits plant growth rapidly after application and primarily acts by inhibiting cell division in sensitive seedlings. The absence of significant effects on other plant growth parameters, such as photosynthesis and respiration, points to a targeted mode of action (Ray, 1982).

Crystal Structure Analysis

Studies on isomorphous benzenesulfonamide derivatives highlight the intricate intermolecular interactions that these compounds can engage in, including C-H...O, C-H...π, and C-H...Cl interactions. These interactions are pivotal in determining the crystal packing and overall structural arrangement of these compounds. Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in various domains, including pharmaceuticals and materials science (Bats, Frost, & Hashmi, 2001).

Metabolic Pathways and Selectivity

The metabolic pathways of related compounds, such as chlorsulfuron, reveal the biological basis for their selectivity as herbicides. In particular, the ability of cereal crops to metabolize chlorsulfuron into inactive products contributes to its selective herbicidal action, sparing the crops while targeting the weeds (Sweetser, Schow, & Hutchison, 1982).

Anticancer and Antiangiogenic Properties

Derivatives of benzenesulfonamide have shown promise in anticancer and antiangiogenic applications. Specific compounds have demonstrated the ability to bind to the colchicine site of tubulin, inhibit cancer cell growth at nanomolar concentrations, induce apoptosis, and exhibit potent in vivo antitumor activity. These findings underscore the potential of sulfonamide derivatives in cancer therapy, either as standalone agents or as part of combination therapies (Romagnoli et al., 2015).

properties

IUPAC Name |

2-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-18-12(11-6-4-8-19-11)9-15-20(16,17)13-7-3-2-5-10(13)14/h2-8,12,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTNVTDJWZVFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)

![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)

![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)

![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)

![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)

![(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2830454.png)